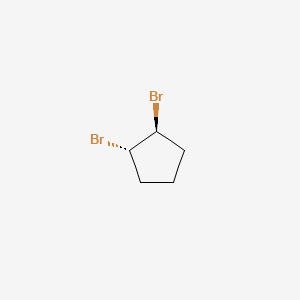

(1S,2S)-1,2-dibromocyclopentane

Description

BenchChem offers high-quality (1S,2S)-1,2-dibromocyclopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-1,2-dibromocyclopentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-1,2-dibromocyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCGLSZQABMYGU-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.92 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (1S,2S)-1,2-Dibromocyclopentane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-1,2-dibromocyclopentane is a chiral vicinal dihalide that serves as a valuable stereochemical probe and a versatile building block in modern organic synthesis. Its rigid cyclopentane framework, coupled with the defined trans-stereochemistry of the two bromine atoms, makes it an important synthon for the introduction of chirality and for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, and potential applications of (1S,2S)-1,2-dibromocyclopentane, with a focus on its utility in asymmetric synthesis and drug discovery.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of (1S,2S)-1,2-dibromocyclopentane are crucial for its characterization and application in synthesis. As one of the enantiomers of trans-1,2-dibromocyclopentane, it shares the same non-chiral physical properties with its (1R,2R) counterpart, but exhibits optical activity.

Physical Properties

| Property | Value | Source |

| IUPAC Name | (1S,2S)-1,2-dibromocyclopentane | N/A |

| Molecular Formula | C₅H₈Br₂ | [1][2] |

| Molecular Weight | 227.92 g/mol | [1] |

| Boiling Point | 196.3 °C (rough estimate) | [N/A] |

| Density | 1.857 g/mL at 25 °C | [N/A] |

| Refractive Index | n20/D 1.550 | [N/A] |

| Optical Rotation | The specific rotation of vicinal dibromides is influenced by conformational factors.[3] A specific value for (1S,2S)-1,2-dibromocyclopentane is not readily available in the literature, but it would be equal in magnitude and opposite in sign to that of its (1R,2R) enantiomer. | [3] |

Spectroscopic Data

A comprehensive analysis of the ¹H-NMR spectrum of trans-1,2-dibromocyclopentane has been conducted, providing detailed information on its solution-state conformation.[4]

-

¹H-NMR Spectroscopy: The proton NMR spectrum is complex due to the conformational flexibility of the cyclopentane ring (pseudorotation). The chemical shifts and coupling constants of the methine protons (CH-Br) and the methylene protons are sensitive to the puckering of the ring. A detailed analysis, often requiring simulation, can provide insights into the dominant conformations.[4]

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum is simpler, showing distinct signals for the carbon atoms. Due to the C₂ symmetry of the trans-isomer, three signals are expected: one for the two equivalent methine carbons (C-Br) and two for the remaining methylene carbons.

Stereoselective Synthesis

The synthesis of enantiomerically pure (1S,2S)-1,2-dibromocyclopentane relies on the stereoselective bromination of cyclopentene. The anti-addition of bromine to the double bond is a well-established mechanistic principle. To achieve enantioselectivity, a chiral brominating agent or a chiral catalyst is required.

Conceptual Workflow for Enantioselective Bromination

Caption: Enantioselective bromination of cyclopentene.

Experimental Protocol: Enantioselective Bromination of Cyclopentene (Hypothetical)

This protocol is based on established principles of asymmetric bromination using chiral N-bromo compounds or chiral catalysts.[5][6][7]

Objective: To synthesize (1S,2S)-1,2-dibromocyclopentane from cyclopentene with high enantioselectivity.

Materials:

-

Cyclopentene

-

A chiral N-bromo compound (e.g., a derivative of a chiral amine or alcohol) or a combination of a bromine source (e.g., N-bromosuccinimide) and a chiral catalyst (e.g., a chiral Lewis acid or organocatalyst).[5][6][8][9]

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon tetrachloride)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the chiral brominating agent or the chiral catalyst in the anhydrous solvent.

-

Cool the solution to the optimized reaction temperature (typically between -78 °C and room temperature, to be determined empirically for optimal selectivity).

-

Slowly add a solution of cyclopentene in the same anhydrous solvent to the cooled solution of the chiral brominating agent. If using a catalyst, the bromine source would be added concurrently or after the cyclopentene.

-

Stir the reaction mixture at the determined temperature for the required duration, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate to consume any excess bromine).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the enantiomerically enriched (1S,2S)-1,2-dibromocyclopentane.

-

Determine the enantiomeric excess of the product using chiral HPLC or GC.

Causality behind Experimental Choices:

-

Anhydrous Conditions: Essential to prevent the formation of bromohydrins as byproducts.

-

Low Temperature: Often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.

-

Inert Atmosphere: Prevents side reactions with atmospheric oxygen or moisture.

-

Chiral Reagent/Catalyst: The source of chirality transfer, creating a diastereomeric transition state that favors the formation of one enantiomer over the other.

Chemical Reactivity and Synthetic Applications

(1S,2S)-1,2-dibromocyclopentane is a versatile intermediate for a variety of chemical transformations, primarily exploiting the reactivity of the carbon-bromine bonds.

Dehydrobromination

The elimination of HBr from vicinal dibromides is a classic method for the synthesis of alkenes and alkynes. The regioselectivity and stereoselectivity of this reaction are highly dependent on the reaction conditions, particularly the base used.

Workflow for Dehydrobromination:

Caption: Dehydrobromination of (1S,2S)-1,2-dibromocyclopentane.

Experimental Protocol: Dehydrobromination to 3-Bromocyclopentene

This protocol is adapted from established procedures for E2 elimination reactions using potassium tert-butoxide.[10][11]

Objective: To synthesize 3-bromocyclopentene from trans-1,2-dibromocyclopentane.

Materials:

-

trans-1,2-Dibromocyclopentane (racemic or enantiomerically enriched)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol or another suitable aprotic solvent (e.g., THF, DMSO)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve trans-1,2-dibromocyclopentane in the anhydrous solvent.

-

Add potassium tert-butoxide to the solution in one portion or in several small portions.

-

Heat the reaction mixture to the desired temperature (reflux may be necessary) and stir for the required duration. Monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding cold water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Filter and carefully remove the solvent by distillation at atmospheric pressure (the product is volatile).

-

Purify the resulting 3-bromocyclopentene by fractional distillation.

Trustworthiness of the Protocol: The use of a strong, sterically hindered base like potassium tert-butoxide favors the E2 elimination pathway.[10] Monitoring the reaction is crucial to prevent further elimination to cyclopentyne, which is highly reactive and would likely polymerize or react further under these conditions.

Role in Asymmetric Synthesis and Drug Discovery

As a chiral building block, (1S,2S)-1,2-dibromocyclopentane holds significant potential in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.[12][13][14] The defined stereochemistry at C1 and C2 can be transferred to new stereocenters through nucleophilic substitution reactions (S(_N)2), which proceed with inversion of configuration.

Potential Synthetic Transformations:

-

Diamines: Reaction with nitrogen nucleophiles (e.g., azide followed by reduction, or ammonia derivatives) can lead to the synthesis of chiral 1,2-diaminocyclopentane derivatives. These are valuable ligands for asymmetric catalysis and components of bioactive molecules.

-

Diols: Conversion to the corresponding diol via substitution with oxygen nucleophiles (e.g., acetate followed by hydrolysis) provides access to chiral 1,2-diols, another important class of chiral synthons.

-

Organometallic Reagents: Formation of Grignard or organolithium reagents at one of the C-Br bonds (through selective metal-halogen exchange) would generate a chiral nucleophile that can be used in carbon-carbon bond-forming reactions.

The cyclopentane ring is a common motif in a variety of natural products and pharmaceuticals. The ability to introduce stereocenters in a controlled manner on this scaffold using synthons like (1S,2S)-1,2-dibromocyclopentane is of high value in drug discovery programs aimed at creating novel, stereochemically pure drug candidates.[15]

Conclusion

(1S,2S)-1,2-dibromocyclopentane is a chiral synthon with well-defined stereochemistry and versatile reactivity. Its synthesis in enantiomerically pure form can be achieved through asymmetric bromination of cyclopentene. The trans-dibromide serves as a valuable precursor for the stereoselective synthesis of a range of functionalized cyclopentane derivatives, making it a powerful tool for researchers in organic synthesis and medicinal chemistry. The principles and protocols outlined in this guide provide a solid foundation for the handling, synthesis, and application of this important chiral building block.

References

- Zubkov, S. V., & Chertkov, V. A. (2003). Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants. Russian Journal of Organic Chemistry, 39(10), 1431-1443.

- Feng, X., Liu, H., & Xia, Y. (2011). Asymmetric Catalysis with Chiral N,N′-Dioxide Ligands. Accounts of Chemical Research, 44(8), 594-604.

- Luo, S., et al. (2011). Chiral N,N′-dioxide-Sc(NTf2)3 complex-catalyzed asymmetric bromoamination of chalones with N-bromosuccinimide as both bromine and amide source.

- Akiyama, T., et al. (2013). Enantioselective Bromination of Biaryl Monools Catalyzed by Chiral Phosphoric Acid. Organic Letters, 15(15), 3852-3855.

- Ishihara, K., et al. (2023). Chiral Bromonium Salt (Hypervalent Bromine(III))

- Ishihara, K., et al. (2023). Chiral Bromonium Salt (Hypervalent Bromine(III))

- BenchChem. (2025). Application Notes and Protocols for Dehydrohalogenation Reactions Using Potassium tert-Butoxide. BenchChem.

- BenchChem. (2025). Distinguishing 1,2-dibromocyclopropane Isomers: A Comprehensive 1H NMR Analysis Guide. BenchChem.

- MacMillan, D. W. C., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry, 87(12), 8251-8256.

- ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants, H-H and H-C Correlations in gHMBC, gCOSY, and gHSQC.

- University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12601463, trans-1,2-Dibromocyclopentane. PubChem.

- ADDI. (n.d.). Organocatalytic Enantioselective Vinylcyclopropane‐Cyclopentene (VCP‐CP) Rearrangement. ADDI.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21122218, cis-1,2-Dibromocyclopentane. PubChem.

- Shen, B., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(46), 19696-19702.

- Wang, J., et al. (2020).

- MDPI. (n.d.). Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules. MDPI.

- Brewster, J. H. (1974). The optical rotation of vicinal dibromides. Tetrahedron, 30(12), 1807-1812.

- Tan, Z., et al. (2019). Potassium tert‐Butoxide Prompted Highly Efficient Transamidation and Its Coordination Radical Mechanism. European Journal of Organic Chemistry, 2019(26), 4216-4221.

- Goti, A., et al. (2017). Stereoselective access to bioactive cyclopropanes (+)-PPCC and (1R,2S)-2-aminomethyl-1-arylcyclopropane-1-carboxamides from (−)-levoglucosenone. Beilstein Journal of Organic Chemistry, 13, 1034-1041.

Sources

- 1. trans-1,2-Dibromocyclopentane | C5H8Br2 | CID 12601463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-1,2-Dibromocyclopentane | C5H8Br2 | CID 21122218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chiral N,N′-dioxide-Sc(NTf2)3 complex-catalyzed asymmetric bromoamination of chalones with N-bromosuccinimide as both bromine and amide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chiral Bromonium Salt (Hypervalent Bromine(III)) with N-Nitrosamine as a Halogen-Bonding Bifunctional Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecules | Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

(1S,2S)-1,2-dibromocyclopentane stereochemistry

An In-Depth Technical Guide to the Stereochemistry of (1S,2S)-1,2-Dibromocyclopentane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-1,2-dibromocyclopentane is a halogenated cycloalkane that serves as a quintessential model for exploring the principles of stereochemistry, conformational analysis, and reaction dynamics in five-membered ring systems. This technical guide provides a comprehensive examination of its stereochemical properties, from its synthesis and structural elucidation to its conformational behavior. We delve into the critical role of nuclear magnetic resonance (NMR) spectroscopy, particularly the application of the Karplus equation, in deciphering its three-dimensional structure. This document is intended to be a definitive resource for scientists leveraging stereochemical control and analysis in their research.

Foundational Stereochemistry of 1,2-Dibromocyclopentane

The substitution of two bromine atoms on a cyclopentane ring gives rise to multiple stereoisomers. The specific spatial arrangement of these atoms dictates the molecule's physical, chemical, and biological properties. 1,2-dibromocyclopentane can exist as three distinct stereoisomers: a pair of enantiomers (the trans isomers) and a meso compound (the cis isomer).[1][2]

-

Enantiomers: (1R,2R)-1,2-dibromocyclopentane and (1S,2S)-1,2-dibromocyclopentane are non-superimposable mirror images of each other.[3] They are chiral molecules and will rotate plane-polarized light in equal but opposite directions. This guide focuses on the (1S,2S) enantiomer.

-

Meso Compound: cis-1,2-dibromocyclopentane possesses an internal plane of symmetry, making it achiral despite having two stereocenters.[4] It is a diastereomer of the (1S,2S) and (1R,2R) forms.

The relationship between these isomers is fundamental to understanding their distinct reactivity and spectroscopic signatures.

Caption: Stereochemical relationships in 1,2-dibromocyclopentane.

Stereocontrolled Synthesis: The Anti-Addition Pathway

The synthesis of trans-1,2-dibromocyclopentane, which yields a racemic mixture of the (1S,2S) and (1R,2R) enantiomers, is a classic example of stereospecific addition to an alkene. The reaction of cyclopentene with molecular bromine (Br₂) proceeds via an anti-addition mechanism.

Causality of Stereocontrol: The approach of the bromine molecule to the electron-rich double bond of cyclopentene results in the formation of a cyclic bromonium ion intermediate. This intermediate blocks one face of the ring. The subsequent nucleophilic attack by a bromide ion (Br⁻) must occur from the opposite face (anti-attack), leading exclusively to the trans product.[5][6]

Caption: Synthesis of trans-1,2-dibromocyclopentane via anti-addition.

Experimental Protocol: Synthesis of trans-1,2-Dibromocyclopentane

This protocol describes a standard laboratory procedure for the bromination of cyclopentene.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and set in an ice bath, dissolve cyclopentene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Bromine Addition: Slowly add a solution of molecular bromine in the same solvent dropwise to the cyclopentene solution with constant stirring. The characteristic reddish-brown color of bromine should disappear as it reacts. Continue addition until a faint bromine color persists.

-

Quenching: If necessary, add a few drops of a saturated sodium thiosulfate solution to quench any excess bromine.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification & Verification: The resulting crude product can be purified by distillation if necessary. The formation of the trans product should be verified by ¹H NMR spectroscopy, focusing on the coupling constants of the methine protons.

Conformational Dynamics of the Cyclopentane Ring

Unlike the well-defined chair conformation of cyclohexane, the five-membered cyclopentane ring is highly flexible and undergoes rapid conformational changes to alleviate torsional strain.[1] The ring puckers into non-planar conformations, most commonly described by two forms: the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry). These conformations interconvert through a low-energy process known as pseudorotation.[7]

For (1S,2S)-1,2-dibromocyclopentane, the substituents' positions influence the conformational equilibrium. The bromine atoms can occupy positions that are analogous to axial or equatorial in cyclohexane. The two key conformations involve the bromine atoms being in a diaxial-like or diequatorial-like arrangement. The equilibrium between these forms is governed by a balance of:

-

Steric Strain: Gauche interactions between the bulky bromine atoms and adjacent ring protons.

-

Dipole-Dipole Interactions: Repulsion between the electronegative bromine atoms.

In many nonpolar solvents, the diaxial-like conformation is surprisingly favored for trans-1,2-dihalocycloalkanes, a phenomenon attributed to stabilizing hyperconjugative effects.[8]

Caption: Conformational equilibrium in (1S,2S)-1,2-dibromocyclopentane.

Structural Elucidation via ¹H NMR Spectroscopy

¹H NMR spectroscopy is the most powerful tool for determining the dominant conformation of (1S,2S)-1,2-dibromocyclopentane in solution. The key lies in analyzing the vicinal (three-bond) coupling constants (³JHH) between the methine protons (H-1 and H-2).

The Karplus Relationship

The magnitude of the vicinal coupling constant is directly related to the dihedral angle (θ) between the coupled protons. This relationship is described by the Karplus equation :[9][10][11]

J = Acos²(θ) + Bcos(θ) + C

Where A, B, and C are empirically derived parameters.[10][12] The essential insight from this relationship is that the coupling constant is largest when the dihedral angle is close to 0° or 180° (syn- or anti-periplanar) and smallest when the angle is near 90° (synclinal or gauche).[10][13]

By measuring the ³J(H1,H2) coupling constant, one can estimate the dihedral angle and thus deduce the preferred conformation:

-

A large coupling constant (typically > 8 Hz) indicates a dihedral angle approaching 180°, which is characteristic of a diaxial relationship between the protons.

-

A small coupling constant (typically < 4 Hz) suggests a dihedral angle around 60°, characteristic of a diequatorial relationship.

Data Interpretation

The observed ¹H NMR spectrum provides a time-averaged set of parameters. A complete analysis can yield high-precision spin-spin coupling constants that can be used to model the conformational landscape of the molecule.[7]

| Conformer | H1-C1-C2-H2 Dihedral Angle (θ) | Expected ³J(H1,H2) | Implication |

| Diaxial-like | ~180° | Large (~8-12 Hz) | Protons are anti-periplanar. |

| Diequatorial-like | ~60° | Small (~2-5 Hz) | Protons have a gauche relationship. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Prepare a solution of trans-1,2-dibromocyclopentane in a deuterated solvent (e.g., CDCl₃ or CD₃CN) at a concentration suitable for high-resolution NMR (typically 5-20 mg/mL).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure adequate signal-to-noise and digital resolution.

-

Spectral Analysis:

-

Identify the signals corresponding to the methine protons (H-1 and H-2), which will be downfield due to the deshielding effect of the bromine atoms.

-

Carefully analyze the multiplicity of these signals. They will be coupled to each other and to the adjacent methylene protons on C3 and C5.

-

Measure the vicinal coupling constant, ³J(H1,H2), from the splitting pattern.

-

-

Conformational Assignment: Compare the measured ³J(H1,H2) value to the expected values in the table above to determine the predominant conformation of the molecule in the chosen solvent.

Applications and Significance

The well-defined stereochemistry of (1S,2S)-1,2-dibromocyclopentane makes it an important substrate for studying stereospecific and stereoselective reactions. Its fixed trans configuration is crucial for investigating mechanisms where the geometry of the starting material dictates the stereochemical outcome of the product, such as in E2 elimination reactions. Furthermore, it serves as a valuable intermediate in the synthesis of more complex molecules where chirality must be precisely controlled.[14]

Conclusion

(1S,2S)-1,2-dibromocyclopentane is far more than a simple halogenated alkane; it is a powerful pedagogical and research tool. Its stereochemistry is a direct consequence of a stereospecific synthesis, and its conformational preferences can be rigorously determined through the application of fundamental NMR principles like the Karplus relationship. A thorough understanding of this molecule provides researchers with a solid foundation for tackling more complex stereochemical challenges in organic synthesis and drug development.

References

- Fiveable. (n.d.). Karplus Equation Definition.

- Wikipedia. (2023). Karplus equation.

- Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube.

- Vuister, G. W., & Bax, A. (1996). Determination of the Backbone Dihedral Angles φ in Human Ubiquitin from Reparametrized Empirical Karplus Equations. Journal of the American Chemical Society, 118(8), 1772–1777.

- ResearchGate. (n.d.). Experimental (top) ¹H-NMR spectrum of trans-1,2-dibromocyclopentane (2M solution in CD3CN, 303K, 400 MHz) and an inset (bottom) of experimental (black) and calculated (red) spectra.

- Stenutz, R. (n.d.). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. PubMed Central.

- BenchChem. (n.d.). (1S,2S)-1,2-dibromocyclopentane.

- PubChem. (n.d.). 1,2-Dibromocyclopentane.

- The Organic Chemistry Tutor. (2015, December 22). Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic [Video]. YouTube.

- BenchChem. (n.d.). Distinguishing 1,2-dibromocyclopropane Isomers: A Comprehensive 1H NMR Analysis Guide.

- ResearchGate. (n.d.). Stereochemistry of cyclopentane derivatives from 2, 3JCH dependence on dihedral angle (θ H C C X).

- Chemistry LibreTexts. (2019, August 27). 3.3: Cis-Trans Isomerism in Cycloalkanes.

- Jasperse, J. (n.d.). Chem 350 Chapter 5 Stereochemical Terminology.

- YouTube. (2025, January 3). [Chemistry] Construct models of 1,2 dibromocyclopentane and draw all the possible stereoisomers Lab.

- Chegg. (2020, November 2). Solved Interestingly, the 'H NMR spectrum for cis.

- PubMed. (2005). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation.

- Chemistry Stack Exchange. (2020, June 17). How many gauche butane interactions are present in cis-1,2-dimethylcyclohexane?.

- University of Wisconsin-Platteville. (n.d.). trans-1,2-Dimethylcyclohexane.

- LookChem. (n.d.). Cas 10230-26-9, 1,2-dibromocyclopentane.

- JoVE. (2024, April 4). Spin–Spin Coupling: Three-Bond Coupling (Vicinal Coupling).

- Physics Wallah. (2023, January 4). Action of Br₂ on cyclopentene gives: (A) 1,2-dibromo cyclopentane (B) cyclopen... [Video]. YouTube.

- Brainly. (2023, March 17). [FREE] Part D: Trans-1,2-dibromocyclopentane Construct a model of trans-1,2-dibromocyclopentane and its mirror.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. brainly.com [brainly.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. Karplus equation - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Spin–Spin Coupling: Three-Bond Coupling (Vicinal Coupling) [jove.com]

- 14. lookchem.com [lookchem.com]

A Comprehensive Technical Guide to the IUPAC Nomenclature of (1S,2S)-1,2-dibromocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereochemistry is a cornerstone of modern drug development and chemical research, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity and physical properties. This guide provides an in-depth analysis of the IUPAC nomenclature for a specific chiral molecule, (1S,2S)-1,2-dibromocyclopentane. By deconstructing its name, we will explore the fundamental principles of stereoisomerism in cyclic systems, the application of the Cahn-Ingold-Prelog (CIP) priority rules for assigning absolute configurations, and the interplay between cis-trans isomerism and R/S notation. This document serves as a technical resource for professionals seeking a comprehensive understanding of stereochemical nomenclature.

Introduction: The Significance of Stereoisomerism in Cycloalkanes

Cycloalkanes, once perceived as simple, planar rings, possess a rich and complex three-dimensional architecture that gives rise to various forms of stereoisomerism.[1][2] Unlike their acyclic counterparts, the restricted rotation around carbon-carbon single bonds in a cyclic framework leads to a more rigid structure.[1] This rigidity is the foundation for the existence of stereoisomers – molecules with the same molecular formula and connectivity but different spatial arrangements of atoms.[1][2]

For di-substituted cycloalkanes, such as 1,2-dibromocyclopentane, two primary types of stereoisomerism are of critical importance:

-

Cis-Trans Isomerism: This describes the relative orientation of substituents on the ring. Cis isomers have substituents on the same face of the ring, while trans isomers have them on opposite faces.[1][2][3]

-

Enantiomers and Diastereomers: The presence of chiral centers (a carbon atom bonded to four different groups) can lead to non-superimposable mirror images called enantiomers. Stereoisomers that are not mirror images of each other are known as diastereomers.

The precise designation of these stereoisomers is paramount, as different stereoisomers of a drug molecule, for instance, can exhibit vastly different pharmacological and toxicological profiles. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules to unambiguously name these complex structures.

Deconstructing the IUPAC Name: (1S,2S)-1,2-dibromocyclopentane

The IUPAC name (1S,2S)-1,2-dibromocyclopentane provides a complete stereochemical description of the molecule. Let's break down each component:

-

cyclopentane: This is the parent name, indicating a five-membered ring of carbon atoms with only single bonds.

-

1,2-dibromo: This prefix indicates the presence of two bromine atoms as substituents on the cyclopentane ring, located at the first and second carbon atoms.

-

(1S,2S): This is the stereochemical descriptor that defines the absolute configuration at the two chiral centers, carbons 1 and 2. The 'S' stands for sinister (Latin for left), indicating a counter-clockwise arrangement of substituents according to the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6][7]

The molecule 1,2-dibromocyclopentane can exist as multiple stereoisomers, including cis and trans forms, which can be further classified as enantiomers or diastereomers.[1][2] The specific name (1S,2S)-1,2-dibromocyclopentane refers to one of the trans isomers.

The Cahn-Ingold-Prelog (CIP) Priority Rules: A Step-by-Step Protocol for Assigning Absolute Configuration

The assignment of 'R' (rectus, right) or 'S' (sinister, left) to a chiral center is governed by the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6][7] This system provides an unambiguous method for defining the three-dimensional arrangement of substituents.

Protocol for Assigning (R/S) Configuration:

-

Identify the Chiral Center(s): In 1,2-dibromocyclopentane, both carbon-1 and carbon-2 are chiral centers as they are each bonded to four different groups: a bromine atom, a hydrogen atom, and two different carbon pathways within the ring.

-

Assign Priorities to the Substituents: For each chiral center, assign priorities (1-4, with 1 being the highest) to the four attached groups based on the following rules:

-

Rule 1: Atomic Number: The atom with the higher atomic number directly attached to the chiral center receives higher priority.[4][5][6]

-

Rule 2: First Point of Difference: If there is a tie in atomic number, move to the next atoms along the chains until a point of difference is found. The group with the atom of higher atomic number at this first point of difference receives higher priority.[5]

-

-

Orient the Molecule: Orient the molecule in three-dimensional space so that the lowest priority group (priority 4) is pointing away from the viewer (represented by a dashed bond).[5][7]

-

Determine the Direction of Priority: With the lowest priority group in the back, trace a path from the highest priority group (1) to the second-highest (2) and then to the third-highest (3).

-

Assign the Configuration:

Application to (1S,2S)-1,2-dibromocyclopentane:

Let's apply this protocol to determine the configuration at C1 and C2 of (1S,2S)-1,2-dibromocyclopentane.

Table 1: CIP Priority Assignment for Chiral Centers in 1,2-dibromocyclopentane

| Chiral Center | Substituent | Atomic Number of Attached Atom | Priority | Rationale |

| C1 | -Br | 35 | 1 | Highest atomic number. |

| -C2 | 6 | 2 | C2 is bonded to Br, C3, and H. | |

| -C5 | 6 | 3 | C5 is bonded to C4, H, and H. The first point of difference with C2 is the bromine atom. | |

| -H | 1 | 4 | Lowest atomic number. | |

| C2 | -Br | 35 | 1 | Highest atomic number. |

| -C1 | 6 | 2 | C1 is bonded to Br, C5, and H. | |

| -C3 | 6 | 3 | C3 is bonded to C4, H, and H. The first point of difference with C1 is the bromine atom. | |

| -H | 1 | 4 | Lowest atomic number. |

Visualizing the Assignment:

The following Graphviz diagrams illustrate the decision-making process for assigning the (S) configuration to each chiral center.

Caption: Workflow for assigning the (S) configuration at C1.

Caption: Workflow for assigning the (S) configuration at C2.

Stereoisomers of 1,2-dibromocyclopentane

The 1,2-dibromocyclopentane system can exist as three stereoisomers: a pair of enantiomers and a meso compound.

-

(1R,2R)-1,2-dibromocyclopentane and (1S,2S)-1,2-dibromocyclopentane : These are a pair of enantiomers and are trans isomers. They are non-superimposable mirror images of each other.

-

(1R,2S)-1,2-dibromocyclopentane : This is a cis isomer and is a meso compound. It is superimposable on its mirror image and is therefore achiral, despite having two chiral centers.

Table 2: Stereoisomers of 1,2-dibromocyclopentane

| IUPAC Name | Configuration | Relationship |

| (1S,2S)-1,2-dibromocyclopentane | trans | Enantiomer of (1R,2R) |

| (1R,2R)-1,2-dibromocyclopentane | trans | Enantiomer of (1S,2S) |

| (1R,2S)-1,2-dibromocyclopentane | cis | Meso compound |

Synthesis and Properties: A Brief Overview

The synthesis of specific stereoisomers of 1,2-dibromocyclopentane typically involves the stereoselective bromination of cyclopentene. The mechanism of this reaction dictates the stereochemical outcome. For instance, the anti-addition of bromine to cyclopentene via a bromonium ion intermediate leads to the formation of the trans diastereomers, (1R,2R)- and (1S,2S)-1,2-dibromocyclopentane, as a racemic mixture.

The physical properties, such as boiling point, melting point, and solubility, will be identical for the enantiomeric pair but will differ for the meso diastereomer. The most significant difference between enantiomers lies in their interaction with plane-polarized light (optical activity) and with other chiral molecules, which is of profound importance in drug-receptor interactions.

Conclusion

The IUPAC nomenclature provides a powerful and systematic language for describing the intricate three-dimensional structures of molecules. A thorough understanding of the principles behind this system, particularly the Cahn-Ingold-Prelog priority rules, is essential for any scientist working in the fields of organic chemistry, medicinal chemistry, and drug development. The example of (1S,2S)-1,2-dibromocyclopentane illustrates how a seemingly simple name encapsulates a wealth of stereochemical information, unambiguously defining the molecule's absolute configuration and its relationship to other stereoisomers. This level of precision is fundamental to advancing our understanding and application of chiral molecules.

References

-

Wikipedia. Cahn–Ingold–Prelog priority rules. [Link]

-

University of Calgary. Cahn-Ingold-Prelog Priority Rules. [Link]

-

Chemistry LibreTexts. 4.2: Cis-Trans Isomerism in Cycloalkanes. [Link]

-

OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities. [Link]

-

Master Organic Chemistry. Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. [Link]

-

Chemistry LibreTexts. 3.3: Cis-Trans Isomerism in Cycloalkanes. [Link]

-

Unacademy. Rules for Assigning R and S Configuration. [Link]

-

Chemistry LibreTexts. 4.S: Organic Compounds- Cycloalkanes and their Stereochemistry (Summary). [Link]

-

NIST WebBook. Cyclopentane, 1,2-dibromo-. [Link]

-

Chemistry LibreTexts. 4.2: Cis-Trans Isomerism in Cycloalkanes. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to (1S,2S)-1,2-Dibromocyclopentane for Advanced Synthesis

This guide provides a comprehensive technical overview of (1S,2S)-1,2-dibromocyclopentane, a chiral halogenated building block with significant potential in pharmaceutical and fine chemical synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's structural and chemical properties, outlines strategies for its stereoselective synthesis, discusses its synthetic applications, and provides essential safety and handling information.

Compound Identification and Physicochemical Properties

(1S,2S)-1,2-dibromocyclopentane is one of the two enantiomers of trans-1,2-dibromocyclopentane. The stereochemistry of this molecule, with both bromine atoms in a trans configuration, dictates its three-dimensional structure and subsequent reactivity in chiral environments.

Chemical Structure:

Navigating the Stereochemical Landscape of trans-1,2-dibromocyclopentane: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Chirality in Substituted Cycloalkanes

In the realm of drug development and materials science, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Chirality, the property of a molecule being non-superimposable on its mirror image, can have profound effects on its biological activity and material properties. This guide provides an in-depth technical exploration of the chirality of trans-1,2-dibromocyclopentane, a halogenated cycloalkane that serves as a valuable model system and synthetic intermediate. For researchers, scientists, and drug development professionals, a thorough understanding of the stereochemical nuances of such molecules is critical for the rational design and synthesis of novel chemical entities.

This document will delve into the structural basis of chirality in trans-1,2-dibromocyclopentane, outline methodologies for its synthesis and the separation of its enantiomers, detail spectroscopic techniques for its characterization, and discuss the potential for enantioselective synthesis. The causality behind experimental choices and the integration of self-validating protocols are emphasized throughout to ensure both technical accuracy and practical utility.

The Stereoisomers of 1,2-dibromocyclopentane: A Structural Overview

1,2-dibromocyclopentane can exist as two primary stereoisomers: cis-1,2-dibromocyclopentane and trans-1,2-dibromocyclopentane. These isomers have the same molecular formula (C₅H₈Br₂) and connectivity but differ in the spatial orientation of the two bromine atoms relative to the cyclopentane ring.

-

cis-1,2-dibromocyclopentane: In this isomer, both bromine atoms are on the same face of the cyclopentane ring.

-

trans-1,2-dibromocyclopentane: In this isomer, the two bromine atoms are on opposite faces of the ring.

The focus of this guide is the trans isomer. A critical examination of its structure reveals the presence of two chiral centers at the carbon atoms bearing the bromine atoms (C1 and C2). Each of these carbons is bonded to four different groups: a bromine atom, a hydrogen atom, and two different carbon pathways within the ring. The molecule as a whole lacks a plane of symmetry, which is a key determinant of chirality. Consequently, trans-1,2-dibromocyclopentane is a chiral molecule and exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (1R,2R)-1,2-dibromocyclopentane and (1S,2S)-1,2-dibromocyclopentane.

Caption: Stereoisomers of 1,2-dibromocyclopentane.

Synthesis of Racemic trans-1,2-dibromocyclopentane

The synthesis of trans-1,2-dibromocyclopentane is typically achieved through a multi-step process starting from cyclopentane. The following protocol outlines a reliable method for producing the racemic mixture of the trans isomer.

Experimental Protocol: A Three-Step Synthesis

This synthesis involves three key transformations: radical bromination of cyclopentane, dehydrobromination to form cyclopentene, and finally, the stereoselective bromination of cyclopentene.

Step 1: Radical Bromination of Cyclopentane to Bromocyclopentane

-

Reaction: Cyclopentane + Br₂ --(UV light)--> Bromocyclopentane + HBr

-

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, place cyclopentane.

-

Initiate the reaction by irradiating the flask with a UV lamp.

-

Slowly add a solution of bromine in a suitable inert solvent (e.g., CCl₄) to the cyclopentane. The reaction is typically exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Continue the irradiation until the bromine color disappears.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Purify the resulting bromocyclopentane by distillation.

-

Step 2: Dehydrobromination of Bromocyclopentane to Cyclopentene

-

Reaction: Bromocyclopentane + Strong Base --> Cyclopentene

-

Procedure:

-

In a round-bottom flask, dissolve bromocyclopentane in a suitable solvent such as ethanol.

-

Add a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK).

-

Heat the mixture to reflux to promote the E2 elimination reaction.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Carefully distill the cyclopentene product from the reaction mixture. Due to its low boiling point, it is advisable to use a cold trap to collect the product.

-

Step 3: Bromination of Cyclopentene to trans-1,2-dibromocyclopentane

-

Reaction: Cyclopentene + Br₂ --> trans-1,2-dibromocyclopentane

-

Procedure:

-

Dissolve cyclopentene in an inert solvent like dichloromethane (CH₂Cl₂) in a flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise. The bromine color should disappear as it reacts.

-

Continue the addition until a faint persistent bromine color is observed.

-

Wash the reaction mixture with a dilute solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield racemic trans-1,2-dibromocyclopentane.

-

Causality Behind Experimental Choices:

-

Step 1: Radical bromination is a non-selective process, but for a symmetrical alkane like cyclopentane, it yields a single monobrominated product. UV light is necessary to initiate the formation of bromine radicals.

-

Step 2: A strong, sterically hindered base like potassium tert-butoxide is used to favor the E2 elimination pathway over the competing Sₙ2 substitution reaction.

-

Step 3: The bromination of alkenes proceeds through a bromonium ion intermediate. The subsequent backside attack by a bromide ion results in the anti-addition of the two bromine atoms, leading to the exclusive formation of the trans diastereomer. The reaction is performed at low temperature to minimize side reactions.

Resolution of Racemic trans-1,2-dibromocyclopentane

The separation of the enantiomers of a racemic mixture, a process known as resolution, is a critical step in obtaining enantiopure compounds. For trans-1,2-dibromocyclopentane, which is a neutral compound, a direct resolution via diastereomeric salt formation is not feasible. Therefore, a common strategy involves derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional techniques like fractional crystallization or chromatography.

General Principles of Resolution by Derivatization

While a specific protocol for trans-1,2-dibromocyclopentane is not readily found in the literature, the following general workflow can be adapted. This would involve a nucleophilic substitution reaction with a chiral nucleophile.

Conceptual Workflow:

-

Derivatization: React the racemic trans-1,2-dibromocyclopentane with an enantiopure chiral nucleophile. For instance, a chiral alcohol or amine could potentially displace one of the bromide ions in an Sₙ2 reaction. This would result in a mixture of two diastereomers.

-

Separation: The resulting diastereomers will have different physical properties (e.g., melting point, solubility, chromatographic retention). This difference allows for their separation by methods such as:

-

Fractional Crystallization: If the diastereomers are crystalline solids with different solubilities, they can be separated by repeated crystallization from a suitable solvent.

-

Chromatography: Column chromatography using an achiral stationary phase can be employed to separate the diastereomers based on their different polarities.

-

-

Cleavage: Once a pure diastereomer is isolated, the chiral auxiliary must be cleaved to yield the enantiopure trans-1,2-dibromocyclopentane. This step must be carefully chosen to avoid racemization of the product.

Caption: General workflow for the resolution of a racemic mixture.

Spectroscopic Characterization

The structural elucidation and confirmation of stereochemistry rely heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of trans-1,2-dibromocyclopentane is complex due to the conformational flexibility of the cyclopentane ring. An experimental ¹H-NMR spectrum (400 MHz, CD₃CN) has been reported in the literature. The spectrum would be expected to show distinct signals for the methine protons (CH-Br) and the methylene protons of the cyclopentane ring. Due to the trans configuration, the protons on C1 and C2 are chemically equivalent, as are the pairs of protons on C3 and C5, and the protons on C4. This leads to a more simplified spectrum compared to the cis isomer.

-

One signal for the two equivalent carbons bonded to bromine (C1 and C2).

-

One signal for the two equivalent carbons at C3 and C5.

-

One signal for the carbon at C4.

For comparison, the related compound bromocyclopentane shows ¹³C-NMR chemical shifts at approximately δ 54.3 (C-Br), 34.5 (C2/C5), and 23.8 (C3/C4) ppm. The introduction of a second bromine atom in the trans configuration would be expected to further deshield the carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of trans-1,2-dibromocyclopentane would be characterized by the following key absorption bands:

-

C-H stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclopentane ring.

-

C-H bending: Absorptions in the 1450-1470 cm⁻¹ region.

-

C-Br stretching: The characteristic C-Br stretching vibrations are expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

For the analogous compound trans-1,2-dibromocyclohexane, IR spectra are available and show characteristic peaks in these regions.

Chiral Analysis: Quantifying Enantiomeric Purity

Once the enantiomers have been resolved, it is essential to determine the enantiomeric purity, often expressed as enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For 1,2-dihaloalkanes, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

Hypothetical Chiral HPLC Protocol:

-

Column: A column packed with a polysaccharide-based CSP such as Chiralcel OD or Chiralpak AD.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents would need to be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) would likely be suitable.

Polarimetry

% ee = ([α]observed / [α]pure enantiomer) x 100

Enantioselective Synthesis: The Path to Single Enantiomers

While the synthesis of the racemic mixture followed by resolution is a viable strategy, enantioselective synthesis, which directly produces an excess of one enantiomer, is often more efficient. The enantioselective bromination of alkenes is a challenging but actively researched area.

The key to enantioselective bromination of cyclopentene would be the use of a chiral catalyst that can differentiate between the two prochiral faces of the double bond. This typically involves the use of a chiral Lewis acid or a chiral phase-transfer catalyst in conjunction with a brominating agent. While several catalytic systems have been developed for the enantioselective halogenation of alkenes, a specific, high-yielding, and highly enantioselective method for the bromination of cyclopentene to trans-1,2-dibromocyclopentane is not yet well-established in the literature. Further research in this area is needed to develop a practical enantioselective synthesis.

Conclusion and Future Outlook

trans-1,2-dibromocyclopentane serves as an excellent case study for understanding the principles of chirality in cyclic systems. Its synthesis as a racemic mixture is straightforward, and its characterization can be achieved through a combination of spectroscopic methods. While the resolution of its enantiomers and their subsequent analysis are based on well-established principles, specific, optimized protocols for this particular molecule require further development and documentation in the scientific literature. The future of obtaining enantiopure trans-1,2-dibromocyclopentane likely lies in the advancement of catalytic enantioselective bromination reactions. For researchers in drug discovery and materials science, the ability to access and characterize such chiral building blocks is a fundamental requirement for innovation.

References

- Mihara, J., et al. (2008). Kinetic Resolution of Cyclopentenones.

-

Experimental (top) ¹H-NMR spectrum of trans-1,2-dibromocyclopentane (2M solution in CD3CN, 303K, 400 MHz) and an inset (bottom) of experimental (black) and calculated (red) spectra. (n.d.). ResearchGate. Retrieved from [Link]

- Wang, Y., et al. (2013). Rh(I)-Catalyzed 1,4-Addition/β-Hydroxy Elimination on MBH Adducts of Cyclopentenone. Organic Letters, 15(21), 5480-5483.

- [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chrom

-

Solved 1. The IR spectra for trans-1,2-dibromocyclohexane. (2020). Chegg.com. Retrieved from [Link]

- Pataki, H., et al. (2020).

-

trans-1,2-Dibromocyclohexane - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

trans-1,2-Dibromocycloheptane. (n.d.). NIST WebBook. Retrieved from [Link]

- Lambert, T. H., et al. (2014). Transition State Analysis of Enantioselective Brønsted Base Catalysis by Chiral Cyclopropenimines. Journal of the American Chemical Society, 136(30), 10633-10642.

- Reich, H. J. (2021). 13C NMR Chemical Shifts.

Spectroscopic Data of (1S,2S)-1,2-dibromocyclopentane: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for (1S,2S)-1,2-dibromocyclopentane, a halogenated cycloalkane of interest to researchers in organic synthesis and drug development. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in complex reaction mechanisms. This document synthesizes theoretical principles with empirical data to offer a field-proven perspective on acquiring and interpreting the spectroscopic fingerprint of this compound.

Introduction: The Significance of Stereochemistry in Spectroscopy

(1S,2S)-1,2-dibromocyclopentane is a chiral molecule with a trans configuration of the two bromine atoms on the five-membered ring. This specific stereochemistry profoundly influences its spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) due to the non-equivalence of protons and carbons. The molecule's C₂ symmetry is a key determinant of the number of signals observed in its NMR spectra. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific stereoisomer.

Synthesis Context: Anticipating Spectroscopic Signatures

The most common synthetic route to trans-1,2-dihalocycloalkanes involves the electrophilic addition of bromine (Br₂) to the corresponding cycloalkene, in this case, cyclopentene.[1] This reaction proceeds via a cyclic bromonium ion intermediate, followed by anti-attack of a bromide ion, resulting in the trans product. Understanding this pathway is crucial for anticipating potential impurities, such as unreacted cyclopentene or byproducts from side reactions, which would present their own characteristic spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of (1S,2S)-1,2-dibromocyclopentane, providing detailed information about the connectivity and stereochemical arrangement of atoms.

¹H NMR Spectroscopy: A Story of Symmetry and Coupling

Due to the C₂ axis of symmetry in the trans isomer, the molecule exhibits three sets of chemically non-equivalent protons. The two methine protons attached to the bromine-bearing carbons (C1 and C2) are equivalent, as are the two pairs of methylene protons on C3/C5 and C4.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1, H2 (CH-Br) | ~ 4.5 - 4.7 | Multiplet | Vicinal (~4-6 Hz), Geminal (N/A) |

| H3, H5 (CH₂) | ~ 2.2 - 2.5 | Multiplet | Vicinal, Geminal |

| H4 (CH₂) | ~ 1.8 - 2.1 | Multiplet | Vicinal, Geminal |

Causality Behind the Observations:

-

Chemical Shift: The protons on C1 and C2 are significantly deshielded due to the strong electron-withdrawing effect of the adjacent bromine atoms, hence their downfield chemical shift. The methylene protons are further away from the electronegative substituents and thus appear at higher field (more shielded).

-

Multiplicity and Coupling: The methine protons (H1, H2) will be split by the adjacent methylene protons (H3, H5), and vice-versa. The trans relationship between H1 and the adjacent axial proton on C5 (and H2 and the adjacent axial proton on C3) is expected to result in a smaller vicinal coupling constant (J_trans) compared to the corresponding cis isomer. A full analysis of the complex splitting patterns would require advanced simulation, as seen in detailed studies of similar cyclopentane derivatives.[2]

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of (1S,2S)-1,2-dibromocyclopentane in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets in this molecule.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (zg on Bruker instruments).

-

Acquisition Time (AQ): ~3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum carefully. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

Logical Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of (1S,2S)-1,2-dibromocyclopentane.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The C₂ symmetry of (1S,2S)-1,2-dibromocyclopentane results in three distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the three sets of non-equivalent carbon atoms.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1, C2 (CH-Br) | ~ 50 - 55 |

| C3, C5 (CH₂) | ~ 30 - 35 |

| C4 (CH₂) | ~ 20 - 25 |

Causality Behind the Observations:

-

Chemical Shift: The carbons directly bonded to the electronegative bromine atoms (C1, C2) are the most deshielded and appear furthest downfield. The chemical shifts of the methylene carbons (C3, C5, and C4) are in the typical range for cycloalkanes.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 256-1024 scans, or more, are typically required to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a line broadening of 1-2 Hz. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides valuable information about the functional groups present in a molecule. For (1S,2S)-1,2-dibromocyclopentane, the key absorptions are related to C-H and C-Br bond vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950 - 2850 | C-H stretch (sp³) | Strong |

| 1450 - 1470 | CH₂ scissoring | Medium |

| 600 - 500 | C-Br stretch | Strong |

Causality Behind the Observations:

-

C-H Stretching: The absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp³-hybridized, typical for alkanes.[3]

-

CH₂ Scissoring: This bending vibration is a common feature in molecules containing methylene groups.

-

C-Br Stretching: The strong absorption in the lower frequency "fingerprint" region is indicative of the carbon-bromine bond. The exact position can be influenced by the conformation of the molecule.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: As (1S,2S)-1,2-dibromocyclopentane is a liquid at room temperature, the simplest method is to acquire the spectrum of a neat thin film. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Acquire a background spectrum of the clean salt plates.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to remove atmospheric (CO₂, H₂O) and accessory absorptions.

-

Typically, 16-32 scans are co-added to produce the final spectrum.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in its identification.

Expected Mass Spectrometric Data (Electron Ionization - EI):

| m/z | Interpretation | Notes |

| 226, 228, 230 | [M]⁺ (Molecular Ion) | Characteristic 1:2:1 isotopic pattern for two bromine atoms (⁷⁹Br and ⁸¹Br). |

| 147, 149 | [M - Br]⁺ | Loss of one bromine atom. Isotopic pattern for one bromine atom (1:1 ratio). |

| 69 | [C₅H₉]⁺ | Loss of two bromine atoms (HBr elimination followed by Br radical loss). |

Causality Behind the Observations:

-

Molecular Ion: The molecular ion peak will appear as a cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This isotopic signature is a definitive indicator of the presence of two bromine atoms.[4]

-

Fragmentation: Under electron ionization, the molecular ion is a radical cation that can undergo fragmentation. The weakest bonds, typically the C-Br bonds, are prone to cleavage. The loss of a bromine radical leads to the [M - Br]⁺ fragment. Subsequent loss of HBr or another bromine radical can lead to the cyclopentyl or cyclopentenyl cation. The base peak is often the [M - Br]⁺ fragment due to the stability of the resulting secondary carbocation.

Fragmentation Pathway of (1S,2S)-1,2-dibromocyclopentane

Caption: Proposed fragmentation pathway in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of (1S,2S)-1,2-dibromocyclopentane in a volatile organic solvent such as dichloromethane or hexane (~1 mg/mL).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Conclusion: A Multi-faceted Spectroscopic Identity

The spectroscopic characterization of (1S,2S)-1,2-dibromocyclopentane is a prime example of how multiple analytical techniques provide complementary information to build a complete structural picture. The C₂ symmetry of the molecule is the cornerstone of interpreting its NMR spectra, leading to three distinct signals in both ¹H and ¹³C NMR. IR spectroscopy confirms the presence of C-H and C-Br bonds, while mass spectrometry provides the molecular weight and a characteristic isotopic pattern confirming the presence of two bromine atoms. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and characterize this important halogenated cycloalkane.

References

-

K. B. Wiberg and D. J. Wasserman, "A conformational study of some 1,2-disubstituted cyclopentanes by ¹H and ¹³C nuclear magnetic resonance spectroscopy," J. Am. Chem. Soc., 1981 , 103 (22), pp 6563–6569. [Link]

-

PubChem, "trans-1,2-Dibromocyclopentane." [Link]

-

Cheméo, "Chemical Properties of Cyclopentane, 1,2-dibromo,trans- (CAS 10230-26-9)." [Link]

-

Chemguide, "Fragmentation patterns in the mass spectra of organic compounds." [Link]

-

LibreTexts Chemistry, "Infrared Spectroscopy." [Link]

-

YouTube, "Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic." [Link]

-

ResearchGate, "Experimental (top) ¹H-NMR spectrum of trans-1,2-dibromocyclopentane." [Link]

Sources

A Technical Guide to the ¹H NMR Spectrum of trans-1,2-dibromocyclopentane: A Stereochemical and Conformational Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of trans-1,2-dibromocyclopentane, a molecule that serves as an excellent model for understanding the interplay between stereochemistry, conformational dynamics, and NMR spectral parameters. By deconstructing its spectrum, we can illustrate fundamental principles crucial for the structural elucidation of complex cyclic molecules in pharmaceutical and chemical research.

The Conformational Landscape of trans-1,2-dibromocyclopentane

Unlike the rigid planar representation often used in textbooks, the cyclopentane ring is puckered to alleviate torsional strain. It exists in a dynamic equilibrium between two primary conformations: the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry) . These conformers rapidly interconvert through a low-energy process called pseudorotation.[1]

For a trans-1,2-disubstituted cyclopentane, the substituents can occupy either pseudo-axial (a) or pseudo-equatorial (e) positions. The steric bulk of the bromine atoms dictates the conformational preference. The trans-diequatorial arrangement is significantly more stable than the trans-diaxial conformation, as it minimizes steric interactions.[2] Consequently, the molecule predominantly exists in two rapidly interconverting half-chair conformers where both bromine atoms are in pseudo-equatorial positions. This equilibrium is a key determinant of the observed, time-averaged NMR spectrum.

Diagram 1: Conformational Equilibrium of trans-1,2-dibromocyclopentane

Caption: Rapid pseudorotation interconverts the two stable half-chair conformers.

Deconstructing the Predicted ¹H NMR Spectrum

The rapid interconversion and the inherent C₂ symmetry of the dominant conformers simplify the spectrum by making certain protons chemically equivalent over the NMR timescale. The molecule has a C₂ axis of symmetry that passes midway through the C4-C5 bond and bisects the C1-C2 bond.[3]

This symmetry leads to:

-

H1 and H2 (methine protons, Hα) being chemically equivalent.

-

The four H3 and H5 protons (methylene protons, Hβ) being equivalent as a set.

-

The two H4 protons (methylene protons, Hγ) being chemically equivalent.

Therefore, we expect three distinct groups of signals, each potentially a complex multiplet.

Chemical Shifts (δ)

The chemical shift of a proton is highly dependent on its electronic environment. Electronegative atoms, like bromine, withdraw electron density from neighboring protons, "deshielding" them and shifting their signals downfield to a higher ppm value.[4]

-

H1/H2 (Hα): These protons are directly attached to the carbons bearing the electronegative bromine atoms. They are the most deshielded and will appear furthest downfield. Expected range: ~4.3 - 4.6 ppm .

-

H3/H5 (Hβ): These methylene protons are two bonds away from the bromine atoms. They are less deshielded than Hα. Expected range: ~2.2 - 2.5 ppm .

-

H4 (Hγ): These methylene protons are the furthest from the bromine atoms and are therefore the most shielded. They will appear furthest upfield. Expected range: ~1.8 - 2.1 ppm .

Spin-Spin Coupling (J) and the Karplus Relationship

Spin-spin coupling, or J-coupling, is the interaction between the spins of neighboring nuclei, which causes signals to split into multiplets.[5] The magnitude of the coupling constant (J), measured in Hertz (Hz), for vicinal protons (protons on adjacent carbons) is critically dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation .[6]

Generally, a large coupling constant (8-13 Hz) is observed for trans protons with dihedral angles near 180°, while a smaller coupling (2-5 Hz) is observed for cis protons with dihedral angles near 60°.[6]

In the dominant diequatorial conformer of trans-1,2-dibromocyclopentane, the H1 and H2 protons are pseudo-axial. This geometry dictates the crucial dihedral angles for predicting the splitting pattern of the H1/H2 signal:

-

H1-C1-C2-H2: The dihedral angle is approximately 180° (trans), predicting a large coupling constant, ³J_trans.

-

H1-C1-C5-H5(axial): The dihedral angle is also near 180° (trans), predicting a large coupling constant, ³J_trans.

-

H1-C1-C5-H5(equatorial): The dihedral angle is near 60° (cis), predicting a small coupling constant, ³J_cis.

Due to the rapid conformational averaging, the observed coupling constants are a weighted average of the values in the individual conformers.[1]

Predicted Signal Multiplicity

-

H1/H2 Signal: Each of these equivalent protons couples to the other Hα proton and the two non-equivalent protons on the adjacent C3/C5 carbon. This would theoretically result in a complex multiplet. Based on the Karplus analysis of the major conformer, we expect two large couplings and one small coupling, which often manifests as a triplet of doublets (td) or a more complex multiplet if the two large coupling constants are not identical.

-

H3/H5 and H4 Signals: These methylene protons will appear as complex, overlapping multiplets due to geminal coupling (coupling between protons on the same carbon) and multiple vicinal couplings to their neighbors.

Table 1: Summary of Predicted and Experimental ¹H NMR Parameters

| Proton Group | Position | Predicted δ (ppm) | Experimental δ (ppm)[7] | Predicted Multiplicity | Key Vicinal Couplings (³J) |

| H1, H2 | Hα | ~4.3 - 4.6 | 4.45 | Multiplet / td | J(H1,H2) ≈ 8-10 Hz (trans), J(H1,H5ax) ≈ 8-10 Hz (trans), J(H1,H5eq) ≈ 2-4 Hz (cis) |

| H3, H5 | Hβ | ~2.2 - 2.5 | 2.38 | Multiplet | Complex couplings to Hα and Hγ |

| H4 | Hγ | ~1.8 - 2.1 | 1.95 | Multiplet | Complex couplings to Hβ |

Note: Experimental values are from a 400 MHz spectrum in CD₃CN and may vary with solvent and field strength.[7]

// Node Definitions H1 [label="H1", fillcolor="#EA4335"]; H2 [label="H2", fillcolor="#5F6368"]; H5ax [label="H5ax", fillcolor="#5F6368"]; H5eq [label="H5eq", fillcolor="#5F6368"];

// Invisible nodes for structure C1 [shape=point, width=0]; C2 [shape=point, width=0]; C5 [shape=point, width=0];

// Edges for molecular structure H1 -- C1 [style=invis]; C1 -- C2 [style=invis]; C1 -- C5 [style=invis]; C2 -- H2 [style=invis]; C5 -- H5ax [style=invis]; C5 -- H5eq [style=invis];

// Edges for coupling H1 -> H2 [color="#4285F4", style=dashed, arrowhead=none, label=" ³J ≈ 8-10 Hz\n (φ ≈ 180°)", fontcolor="#202124"]; H1 -> H5ax [color="#34A853", style=dashed, arrowhead=none, label=" ³J ≈ 8-10 Hz\n (φ ≈ 180°)", fontcolor="#202124"]; H1 -> H5eq [color="#FBBC05", style=dashed, arrowhead=none, label=" ³J ≈ 2-4 Hz\n (φ ≈ 60°)", fontcolor="#202124"]; }

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Spin-Spin Coupling [quimicaorganica.org]

- 6. Karplus equation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Distinguishing Diastereomers: A Guide to the ¹³C NMR Analysis of cis- and trans-1,2-Dibromocyclopentane

An In-Depth Technical Guide for Researchers and Scientists

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure. Among its variants, ¹³C NMR provides direct insight into the carbon skeleton of organic molecules. This guide offers a comprehensive exploration of the principles and methodologies for differentiating the diastereomers of 1,2-dibromocyclopentane—cis and trans—using ¹³C NMR spectroscopy, supplemented by Distortionless Enhancement by Polarization Transfer (DEPT) experiments. We will delve into the theoretical underpinnings of chemical shifts as influenced by stereochemistry, provide detailed experimental protocols, and present a clear workflow for spectral interpretation, demonstrating the definitive power of NMR in stereoisomer identification.

The Analytical Challenge: Stereoisomerism and Molecular Symmetry

In drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Diastereomers, which are stereoisomers that are not mirror images of each other, often exhibit distinct physical, chemical, and biological properties. Consequently, their unambiguous identification is a critical step in chemical synthesis and characterization.

The isomers of 1,2-dibromocyclopentane, cis and trans, present a classic case for spectroscopic differentiation. The core of this analysis lies in understanding how molecular symmetry directly influences the NMR spectrum. Carbon atoms that are chemically equivalent due to a molecule's symmetry will have the same chemical shift and thus produce a single signal in the ¹³C NMR spectrum.[1] Conversely, non-equivalent carbons will resonate at different frequencies, leading to distinct signals.

-

cis-1,2-Dibromocyclopentane : This isomer possesses a plane of symmetry (C_s) that bisects the C3-C4 bond and passes between the C1-C2 and C5 atoms. This symmetry element makes certain carbon atoms equivalent.

-

trans-1,2-Dibromocyclopentane : This isomer has a C₂ axis of rotation that passes through the midpoint of the C3-C4 bond and the cyclopentane ring. This rotational symmetry results in a different pattern of carbon equivalency.

The differing symmetries of these two molecules form the basis for their differentiation by ¹³C NMR spectroscopy.[2][3]

Theoretical Framework: Predicting ¹³C NMR Spectra

The Role of Symmetry in Signal Number